tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
The compound “tert-Butyl 4-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a spirocyclic oxindole analogue . Spiro compounds are key building blocks for drug discovery as they exhibit a variety of interesting biological activities .
Synthesis Analysis
An efficient, scalable synthesis approach towards this compound involves key steps such as dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .Molecular Structure Analysis
The molecular structure of this compound is complex due to its spirocyclic nature. It contains an oxindole group and a piperidine group, both of which are fused together in a spiro configuration .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of this compound include dianion alkylation, cyclization, and N-demethylation . The reactivity of the process depends on the electronic properties of the aromatic ring of the isatin .Scientific Research Applications
Synthesis and Characterization
- An efficient synthesis method for a spirocyclic oxindole analogue of tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate has been developed, providing a pathway for the preparation of this compound (Teng, Zhang, & Mendonça, 2006).
- Another research has explored the synthesis and spectroscopic characterization of a novel indoline derivative related to tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, emphasizing eco-friendly synthesis methods (Sharma et al., 2016).
Applications in Drug Development
- Studies have shown that tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, is useful for deriving novel compounds that access chemical space complementary to piperidine ring systems, indicating potential for drug development (Meyers et al., 2009).
Structural and Chemical Properties
- X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, compounds similar to tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, reveal important structural details and their molecular packing driven by hydrogen bonds (Didierjean et al., 2004).
Use in Preparing Biological Active Alkaloids
- Tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a similar compound, has been synthesized and characterized, highlighting the potential of tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate in the preparation of biologically active alkaloids (Richter et al., 2009).
Future Directions
properties
IUPAC Name |
tert-butyl 4-bromo-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O3/c1-16(2,3)23-15(22)20-9-7-17(8-10-20)13-11(18)5-4-6-12(13)19-14(17)21/h4-6H,7-10H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZQTRARZWCPLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=C3Br)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301111380 | |
Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 4-bromo-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301111380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | |
CAS RN |
1707580-82-2 | |
Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 4-bromo-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707580-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 4-bromo-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301111380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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